Suavioside A - 133740-37-1

Suavioside A

Catalog Number: EVT-1470372
CAS Number: 133740-37-1
Molecular Formula: C26H44O8
Molecular Weight: 484.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Suavioside A is primarily extracted from the leaves of Stevia rebaudiana, a plant native to South America. The extraction process typically involves the use of organic solvents, followed by purification techniques such as chromatography to isolate the desired glycoside. The plant itself has been utilized for centuries by indigenous peoples for its sweetening properties, and recent interest in natural sweeteners has led to increased research on its chemical constituents, including Suavioside A .

Classification

Chemically, Suavioside A is classified as a steviol glycoside, which consists of a steviol backbone linked to one or more sugar moieties. It is categorized under the broader family of glycosides due to its sugar content and is specifically noted for its high sweetness potency compared to sucrose. Steviol glycosides are generally recognized as safe for consumption and are used extensively in the food industry as natural sweeteners .

Synthesis Analysis

Methods

The synthesis of Suavioside A can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods often utilize specific glycosyltransferases that catalyze the transfer of sugar moieties from donor substrates to the steviol backbone. This biotransformation allows for the production of Suavioside A under mild conditions, preserving its functional properties.

Technical Details

One effective method involves using crude extracts from Stevia rebaudiana leaves combined with specific enzymes derived from microorganisms such as Paenibacillus macerans. The optimization of reaction conditions—such as temperature, pH, and substrate concentration—plays a crucial role in maximizing yield and purity. Techniques like liquid chromatography coupled with mass spectrometry are employed to monitor the synthesis process and confirm the identity of Suavioside A .

Molecular Structure Analysis

Structure

Suavioside A has a complex molecular structure characterized by a steviol core with multiple sugar units attached. The specific arrangement of these sugar moieties influences its sweetness profile and solubility.

Data

The molecular formula for Suavioside A is typically represented as C22_{22}H38_{38}O13_{13}, with a molecular weight of approximately 478.54 g/mol. Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provides insights into the stereochemistry and connectivity of the constituent atoms .

Chemical Reactions Analysis

Reactions

Suavioside A undergoes various chemical reactions typical of glycosides, including hydrolysis under acidic conditions, which can lead to the release of free sugars and steviol. Additionally, it can participate in transglycosylation reactions where sugar moieties can be transferred to other acceptors, enhancing its functional applications in food chemistry.

Technical Details

The stability of Suavioside A under different pH levels and temperatures is critical for its application in food products. Studies indicate that it retains its sweetness profile across a range of conditions, making it suitable for diverse culinary applications .

Mechanism of Action

Process

The sweetness perception of Suavioside A occurs through interaction with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex responsible for sweet taste detection. Upon binding, these receptors initiate a signaling cascade that sends sweetness signals to the brain.

Data

Research indicates that Suavioside A exhibits a sweetness intensity significantly higher than that of sucrose, with estimates suggesting it is approximately 50-300 times sweeter depending on concentration and formulation context .

Physical and Chemical Properties Analysis

Physical Properties

Suavioside A appears as a white crystalline powder with high solubility in water. Its melting point is typically around 150-160 °C, indicating thermal stability suitable for various food processing conditions.

Chemical Properties

The compound is stable under neutral pH but may degrade under extreme acidic or basic conditions. Its solubility profile allows it to be effectively incorporated into beverages and other aqueous systems without precipitating out .

Applications

Scientific Uses

Suavioside A has garnered attention not only as a natural sweetener but also for potential health benefits associated with steviol glycosides. Research suggests it may exhibit antioxidant properties and contribute to metabolic regulation. Its applications extend beyond food products into pharmaceuticals and dietary supplements where natural sweetening agents are preferred.

Properties

CAS Number

133740-37-1

Product Name

Suavioside A

IUPAC Name

2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H44O8

Molecular Weight

484.63

InChI

InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3

InChI Key

KCTSUIMXVGYXPH-UHFFFAOYSA-N

SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C

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